REACTION_CXSMILES
|
[CH3:1][C:2]([CH:4]=[O:5])=[O:3].[OH2:6].O[CH2:8][C:9](=[O:11])[CH3:10]>C(OCC)(=O)C.C([O-])(=O)C.[Zn+2].C([O-])(=O)C>[OH:6][CH:8]([CH:4]([OH:5])[C:2](=[O:3])[CH3:1])[C:9](=[O:11])[CH3:10] |f:4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C=O
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
OCC(C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At the end of the reaction (which can be checked by gas chromatography)
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with ethyl acetate (3×50 ml)
|
Type
|
WASH
|
Details
|
The organic phase was washed to neutral with brine (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(C)=O)C(C(C)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |